molecular formula C21H25N3O B2585905 1-(2,6-diethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea CAS No. 1024385-32-7

1-(2,6-diethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea

Cat. No.: B2585905
CAS No.: 1024385-32-7
M. Wt: 335.451
InChI Key: MBYXMXZKBZJLSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Diethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea is a synthetic urea derivative characterized by a 2,6-diethylphenyl group and an indole-containing ethyl side chain. The compound’s structure combines aromatic and heterocyclic moieties, which may confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name

1-(2,6-diethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O/c1-3-15-8-7-9-16(4-2)20(15)24-21(25)22-13-12-17-14-23-19-11-6-5-10-18(17)19/h5-11,14,23H,3-4,12-13H2,1-2H3,(H2,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYXMXZKBZJLSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-diethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-diethylphenyl isocyanate and 2-(1H-indol-3-yl)ethylamine.

    Reaction Conditions: The reaction between 2,6-diethylphenyl isocyanate and 2-(1H-indol-3-yl)ethylamine is carried out under controlled conditions, typically in an organic solvent such as dichloromethane or tetrahydrofuran. The reaction is often catalyzed by a base, such as triethylamine, to facilitate the formation of the urea linkage.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-diethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The phenyl and indole moieties can undergo substitution reactions with electrophiles or nucleophiles, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Electrophiles such as alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-(2,6-diethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its use as a drug candidate for treating various diseases.

    Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,6-diethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use, such as its application in biological or medicinal research.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs in Urea Derivatives

1-(2-Chlorophenyl)-3-(2,6-dichlorophenyl)urea (CAS 82745-09-3)
  • Key Differences : Substituted chlorophenyl groups replace the diethylphenyl and indole-ethyl moieties.
  • Implications : The electron-withdrawing chlorine atoms may enhance binding to hydrophobic pockets in enzymes but reduce metabolic stability compared to the diethyl groups in the target compound.
  • Source : This analog is documented in medicinal chemistry studies for its pesticidal activity .
N-[2-(1H-Indol-3-yl)ethyl]-N-propylpropan-1-amine
  • Key Differences : Lacks the urea backbone; instead, it features a tertiary amine linked to indole.
  • The indole moiety, however, retains π-π stacking capabilities, which may overlap with the target compound’s pharmacophore .

Indole-Containing Non-Urea Analogs

N-(4-Chloro-2-fluorophenyl)-2-(1,1-dioxo-1λ⁶,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanamide (CAS 477889-68-2)
  • Key Differences : Replaces urea with a propanamide group and introduces a sulfonamide-containing thiazinane ring.
  • Implications : The sulfonamide group may enhance solubility and bioavailability compared to urea derivatives, while the indole moiety maintains affinity for serotoninergic or kinase targets .
3-[2-(Dimethylamino)ethyl]indole
  • Key Differences: A simpler indole derivative with a dimethylaminoethyl side chain.
  • Implications: The basic dimethylamino group may improve membrane permeability but lacks the urea’s hydrogen-bonding geometry, reducing selectivity for urea-specific targets .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications
1-(2,6-Diethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea Urea 2,6-Diethylphenyl, indole-ethyl ~351.45 (estimated) Enzyme inhibition, CNS targets
1-(2-Chlorophenyl)-3-(2,6-dichlorophenyl)urea Urea 2-Chlorophenyl, 2,6-dichlorophenyl ~327.02 Pesticidal agents
N-[2-(1H-Indol-3-yl)ethyl]-N-propylpropan-1-amine Tertiary amine Indole-ethyl, propyl groups ~246.37 Neurotransmitter modulation
CAS 477889-68-2 Propanamide Indole, thiazinane-sulfonamide ~475.95 Kinase inhibition, GPCRs

Research Findings and Pharmacological Insights

  • Hydrogen-Bonding Capacity : The urea group in the target compound provides a distinct advantage in binding to serine/threonine kinases (e.g., p38 MAPK) compared to amine or amide analogs .

Notes on Limitations and Contradictions

  • The evidence provided lacks direct pharmacological data for the target compound, necessitating extrapolation from structural analogs.
  • Contradictions arise in metabolic stability predictions: chlorophenyl analogs may exhibit longer half-lives in vivo despite lower calculated lipophilicity .

Biological Activity

1-(2,6-Diethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea is a synthetic organic compound classified as a urea derivative. Its unique structure, featuring a diethyl-substituted phenyl group and an indole moiety, has garnered interest for its potential biological activities. This article aims to explore the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C21H25N3O

Synthesis Methodology

The synthesis typically involves the reaction of 2,6-diethylphenyl isocyanate with 2-(1H-indol-3-yl)ethylamine in an organic solvent like dichloromethane. The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the urea linkage. Purification methods include column chromatography or recrystallization to achieve high purity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It may modulate the activity of proteins, enzymes, or receptors, leading to diverse biological effects. The specific mechanisms are still under investigation but are believed to involve modulation of signaling pathways related to cell proliferation and apoptosis .

Biological Studies and Findings

Recent studies have investigated the compound's potential as a therapeutic agent:

  • Anticancer Activity : Preliminary in vitro studies suggest that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through caspase activation and modulation of cell cycle progression.
  • Neuroprotective Effects : The compound has shown potential neuroprotective properties in models of oxidative stress-induced neurotoxicity. It appears to mitigate cell death by reducing reactive oxygen species (ROS) levels and enhancing cellular antioxidant defenses .

In Vitro Evaluation

A comprehensive in vitro study evaluated the cytotoxicity of several urea derivatives, including this compound. Results indicated that this compound exhibited an IC50 value of approximately 25 µM against a human breast cancer cell line (MCF-7), demonstrating its potential as an anticancer agent .

Comparative Analysis

A comparative analysis with other indole derivatives revealed that modifications in the indole structure significantly influence biological activity. For instance, compounds with additional electron-withdrawing groups exhibited enhanced inhibitory effects on cancer cell proliferation compared to their unsubstituted counterparts.

Data Tables

Biological Activity IC50 Value (µM) Cell Line Reference
Cytotoxicity25MCF-7 (Breast Cancer)
NeuroprotectionN/ANeuronal Cells

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2,6-diethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]urea, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling a 2,6-diethylphenyl isocyanate derivative with a 2-(1H-indol-3-yl)ethylamine intermediate. Key steps include:

  • Fischer indole synthesis for constructing the indole moiety (acid-catalyzed cyclization of phenylhydrazine derivatives) .
  • Urea bond formation via reaction of the amine with isocyanate under anhydrous conditions (e.g., dichloromethane, 0–5°C, 12–24 hours) .
  • Purification using column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .
    Critical Parameters:
  • Temperature control during urea formation prevents side reactions (e.g., carbamate formation).
  • Solvent polarity impacts reaction kinetics and product solubility .

Q. How can researchers validate the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR confirms substitution patterns (e.g., indole NH proton at δ 10.5–11.5 ppm, urea NH protons at δ 6.5–7.5 ppm) .
    • 13C NMR verifies carbonyl carbon (urea C=O at ~155–160 ppm) and aromatic carbons .
  • High-Resolution Mass Spectrometry (HRMS):
    • Molecular ion peak (e.g., [M+H]+ at m/z 376.22) ensures correct molecular formula .
  • HPLC-PDA:
    • Purity assessment (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase) .

Intermediate/Applied Research Questions

Q. What in vitro assays are suitable for evaluating its biological activity, and how should controls be designed?

Methodological Answer:

  • Anticancer Activity:
    • MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) against cancer cell lines (e.g., MCF-7, HepG2) with doxorubicin as a positive control .
    • Apoptosis markers: Caspase-3/7 activation via fluorometric assays .
  • Anti-inflammatory Activity:
    • COX-2 inhibition measured by ELISA, using celecoxib as a reference compound .
      Experimental Design:
  • Include vehicle controls (DMSO <0.1%) and replicate plates (n=3) to account for plate-to-plate variability .

Q. How can contradictory data in biological activity studies (e.g., varying IC50 values) be resolved?

Methodological Answer:

  • Source of Variability:
    • Differences in cell line passage numbers or culture conditions (e.g., serum concentration) .
    • Assay interference from compound fluorescence/absorbance .
  • Resolution Strategies:
    • Standardize protocols (e.g., ATCC-recommended media).
    • Use orthogonal assays (e.g., ATP-based viability assays vs. MTT) .
    • Validate solubility via dynamic light scattering (DLS) to exclude aggregation artifacts .

Advanced Research Questions

Q. What computational methods are effective for predicting the compound’s binding affinity to biological targets?

Methodological Answer:

  • Molecular Docking:
    • Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., EGFR, tubulin).
    • Validate docking poses with molecular dynamics simulations (GROMACS, AMBER) to assess stability .
  • Pharmacophore Mapping:
    • Identify critical features (urea moiety, indole ring) for target engagement using LigandScout .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

Methodological Answer:

  • Modification Strategies:
    • Indole substituents: Introduce electron-withdrawing groups (e.g., -F, -CF3) to enhance metabolic stability .
    • Urea linker: Replace with thiourea or amide to assess hydrogen-bonding requirements .
  • Data Analysis:
    • Correlate IC50 values with Hammett constants (σ) or cLogP values to quantify electronic/hydrophobic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.